2-Amino-2-(2-ethoxyphenyl)ethan-1-ol

β2-adrenoceptor agonist asthma COPD

2-Amino-2-(2-ethoxyphenyl)ethan-1-ol (CAS 1178742-49-8; racemate; also available as individual (R)- and (S)-enantiomers under CAS 1213081-73-2 and 1213396-21-4, respectively) is a chiral β-amino alcohol of molecular formula C₁₀H₁₅NO₂ and molecular weight 181.23 g/mol. It belongs to the 2-amino-2-arylethanol structural class, which has emerged as a non-classical scaffold for developing β₂-adrenoceptor agonists with inherently higher β₂/β₁-selectivity compared to the classical 2-amino-1-phenylethanol pharmacophore found in endogenous epinephrine and most marketed bronchodilators.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13614637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2-ethoxyphenyl)ethan-1-ol
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(CO)N
InChIInChI=1S/C10H15NO2/c1-2-13-10-6-4-3-5-8(10)9(11)7-12/h3-6,9,12H,2,7,11H2,1H3
InChIKeyIPYVNGDPCLPHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(2-ethoxyphenyl)ethan-1-ol – Chiral Amino Alcohol Building Block for β2-Adrenoceptor Agonist Development


2-Amino-2-(2-ethoxyphenyl)ethan-1-ol (CAS 1178742-49-8; racemate; also available as individual (R)- and (S)-enantiomers under CAS 1213081-73-2 and 1213396-21-4, respectively) is a chiral β-amino alcohol of molecular formula C₁₀H₁₅NO₂ and molecular weight 181.23 g/mol . It belongs to the 2-amino-2-arylethanol structural class, which has emerged as a non-classical scaffold for developing β₂-adrenoceptor agonists with inherently higher β₂/β₁-selectivity compared to the classical 2-amino-1-phenylethanol pharmacophore found in endogenous epinephrine and most marketed bronchodilators [1]. The ortho-ethoxy substituent on the phenyl ring provides differentiated lipophilicity and steric properties versus the unsubstituted phenyl, 2-methoxy, or 2-propoxy analogs, making this compound a strategically important chiral intermediate for asymmetric synthesis and medicinal chemistry programs targeting biased GPCR signaling [2].

Why 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol Cannot Be Interchanged with Its Closest Structural Analogs


Although 2-amino-2-(2-ethoxyphenyl)ethan-1-ol shares the 2-amino-2-arylethanol backbone with analogs such as 2-amino-2-phenylethanol, 2-amino-2-(2-methoxyphenyl)ethan-1-ol, and 2-amino-2-(2-propoxyphenyl)ethan-1-ol, the nature of the ortho-alkoxy substituent directly modulates lipophilicity (estimated ΔLogP ≈ +0.5 to +1.2 relative to the unsubstituted parent), steric bulk, and hydrogen-bonding capacity at the phenyl head group – parameters that are critical determinants of β₂-adrenoceptor binding affinity, subtype selectivity, and functional bias [1]. Furthermore, the chiral center at the benzylic carbon means that enantiomeric configuration profoundly affects biological activity: within this scaffold class, (S)-enantiomers have been shown to be up to 8.5-fold more potent than their (R)-counterparts at the β₂-adrenoceptor [2]. Simple replacement with the racemic unsubstituted 2-amino-2-phenylethanol – or with the regioisomeric 2-amino-1-(2-ethoxyphenyl)ethanol which possesses the classical 2-amino-1-phenylethanol pharmacophore – would alter both the potency-selectivity trade-off and the downstream signaling profile, potentially invalidating structure-activity relationships established during lead optimization [3].

Quantitative Differentiation Evidence for 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol Versus Closest Comparators


Scaffold-Level β₂/β₁-Selectivity Advantage of 2-Amino-2-phenylethanol Class Over Classical 2-Amino-1-phenylethanol Pharmacophore

The 2-amino-2-phenylethanol scaffold to which 2-amino-2-(2-ethoxyphenyl)ethan-1-ol belongs is characterized by intrinsically higher β₂/β₁-selectivity but lower agonistic potency compared to the classical 2-amino-1-phenylethanol scaffold. Specifically, 2-amino-2-phenylethanol derivatives exhibit pEC₅₀ values in the range of 6–9 at the β₂-adrenoceptor, versus pEC₅₀ values of 8–11 for 2-amino-1-phenylethanol derivatives when measured in cellular cAMP accumulation assays [1]. Within the 2-amino-2-phenylethanol series, optimized lead compounds have achieved β₂/β₁-selectivity ratios as high as 763.6-fold (compound 2f; EC₅₀ = 0.25 nM at β₂) [1], and approximately 1000-fold selectivity over β₁ for compound (S)-5j (EC₅₀ = 1.26 nM) [2]. This selectivity-potency trade-off is a direct consequence of the altered hydrogen-bonding network when the hydroxyl and amino groups are repositioned from the 1,2- to the 2,1-arrangement on the ethyl linker. For 2-amino-2-(2-ethoxyphenyl)ethan-1-ol, this scaffold-level property is preserved and can be further tuned by the ortho-ethoxy substituent.

β2-adrenoceptor agonist asthma COPD bronchodilator GPCR

Enantiomer-Specific Potency Differential: (S)- vs (R)-Configuration in the 2-Amino-2-arylethanol Series

Within the 2-amino-2-phenylethanol scaffold class, enantiomeric configuration at the benzylic carbon profoundly affects pharmacological activity. For the representative highly optimized compound 2f (2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile), the (S)-enantiomer was 8.5-fold more potent than the (R)-enantiomer in stimulating β₂-adrenoceptor-mediated cAMP production [1]. For compound 5j (8-hydroxy-5-(2-hydroxy-1-((4-hydroxyphenethyl)amino)ethyl)quinolin-2(1H)-one), only the (S)-isomer exhibited meaningful β₂-agonist activity [2]. Commercially, 2-amino-2-(2-ethoxyphenyl)ethan-1-ol is available as the individual (R)-enantiomer (CAS 1213081-73-2) at ≥97% purity (AKSci) and 98% purity (Leyan) , and as the (S)-enantiomer (CAS 1213396-21-4) , enabling procurement of configurationally defined material. Biocatalytic asymmetric synthesis routes using Rhodococcus spp. have been reported to produce the (R)-configured product with >99% enantiomeric excess .

chiral resolution enantioselective synthesis stereochemistry-activity relationship enantiomeric excess

Ortho-Ethoxy Substitution: Physicochemical Differentiation from 2-Methoxy and Unsubstituted Phenyl Analogs

The ortho-ethoxy substituent of 2-amino-2-(2-ethoxyphenyl)ethan-1-ol provides distinct physicochemical properties compared to its closest analogs. The molecular weight of 181.23 g/mol (C₁₀H₁₅NO₂) is 14.02 g/mol higher than the 2-methoxy analog (2-amino-2-(2-methoxyphenyl)ethan-1-ol; MW 167.21; C₉H₁₃NO₂) [1] and 44.03 g/mol higher than the unsubstituted 2-amino-2-phenylethanol (MW 137.18; C₈H₁₁NO) [2]. The additional methylene unit in the ethoxy group increases both molecular volume and lipophilicity: the structurally related 2-[(2-ethoxybenzyl)amino]ethanol has a reported LogP of 1.56 [3], compared to LogP values of 0.42–1.38 for unsubstituted 2-amino-2-phenylethanol [4], representing an estimated ΔLogP of +0.2 to +1.1. This increase in lipophilicity is expected to enhance membrane permeability and potentially alter blood-brain barrier penetration relative to the less lipophilic methoxy and unsubstituted analogs. The 2-propoxy analog would represent a further LogP increase, while the ethoxy group occupies an intermediate lipophilicity position within the alkoxy homologous series.

lipophilicity LogP physicochemical properties SAR alkoxy substitution

Hydrochloride Salt Form: Aqueous Solubility Advantage for In Vitro and In Vivo Assay Compatibility

The (R)-2-amino-2-(2-ethoxyphenyl)ethan-1-ol hydrochloride salt is described as a white solid that is soluble in water and polar organic solvents . This represents a practical handling and formulation advantage over the free base form, which has more limited aqueous solubility typical of ortho-alkoxy-substituted phenylethanolamines. The hydrochloride salt is particularly relevant for in vitro pharmacological assays requiring aqueous buffer solutions at physiological pH and for in vivo dosing formulations. In contrast, the free base of the closely related 2-amino-2-phenylethanol is reported to have only limited solubility in water but good solubility in chloroform, DMSO, and methanol [1]. While direct comparative solubility data (mg/mL) for the hydrochloride vs free base of this specific compound are not publicly available, the general principle that hydrochloride salt formation enhances aqueous solubility of amino alcohols by several-fold to orders of magnitude is well established in pharmaceutical sciences.

salt form aqueous solubility formulation in vitro assay hydrochloride

Precedented Utility of Aminoethoxybenzyl Alcohol Scaffold in FDA-Approved Drug Intermediate Pathways

The aminoethoxybenzyl alcohol structural motif – of which 2-amino-2-(2-ethoxyphenyl)ethan-1-ol is a representative member – is explicitly claimed and utilized as a key intermediate in multiple pharmaceutical patent families [1]. Specifically, conversion of aminoethoxybenzyl alcohols to their corresponding benzyl halides yields intermediates for the synthesis of indole-based estrogen receptor modulators (US 5,998,402), a class that includes the FDA-approved drug bazedoxifene acetate (marketed as Duavee® in combination with conjugated estrogens) [2][3]. The same benzylic halide intermediates are also described as precursors for matrix metalloproteinase (MMP) inhibitors and tumor necrosis factor-α converting enzyme (TACE) inhibitors (US 5,929,097) [1]. Improved synthetic processes for aminoethoxybenzyl alcohols have been patented (US 6,005,102; US 6,242,605; US 6,268,504; US 2008/0207898), indicating sustained industrial investment in this intermediate class [1]. This patent precedent provides procurement confidence: the 2-ethoxy substitution pattern is specifically exemplified in chiral amino-alcohol complex patents (US 4,383,112) as a preferred substituted phenyl group alongside 2-methoxyphenyl, 2-propoxyphenyl, and other alkoxy variants [4].

patent-protected intermediate estrogen receptor modulator bazedoxifene pharmaceutical intermediate TACE inhibitor

Functional Selectivity (Biased Agonism) Potential Unique to the 2-Amino-2-phenylethanol Scaffold Platform

A key differentiator of the 2-amino-2-phenylethanol scaffold – and by extension 2-amino-2-(2-ethoxyphenyl)ethan-1-ol – is its demonstrated capacity to generate β-arrestin-biased β₂-adrenoceptor agonists, a pharmacological profile not readily accessible from the classical 2-amino-1-phenylethanol scaffold [1]. In a systematic evaluation of approximately 150 compounds spanning both scaffold classes, compounds were screened for β-adrenoceptor-mediated activity in guinea pig tracheal smooth muscle relaxation and cardiomyocyte contractility assays, followed by quantitative bias analysis using the Black-Leff operational model applied to HTRF cAMP and PathHunter β-arrestin recruitment data [1]. This analysis identified three β-arrestin-biased agonists (L-2, L-4, L-12) bearing the 2-amino-2-phenylethanol core structure, whereas the classical 2-amino-1-phenylethanol-derived salmeterol was found to be Gs-biased [1]. The ability of the 2-amino-2-phenylethanol scaffold to support biased agonism arises from the altered hydrogen-bonding geometry at the β₂-adrenoceptor orthosteric site when the ethanolamine moiety is repositioned [2]. For 2-amino-2-(2-ethoxyphenyl)ethan-1-ol, the ortho-ethoxy substituent provides an additional tunable parameter to modulate the G-protein versus β-arrestin signaling bias ratio.

biased agonism β-arrestin functional selectivity GPCR signaling drug discovery

Optimal Research and Industrial Application Scenarios for 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol Based on Quantitative Evidence


Chiral Building Block for β₂-Adrenoceptor Agonist Lead Optimization with Predefined β₂/β₁-Selectivity Advantage

Medicinal chemistry teams developing next-generation β₂-adrenoceptor agonists for asthma or COPD can employ enantiopure (R)- or (S)-2-amino-2-(2-ethoxyphenyl)ethan-1-ol as a chiral starting material to construct lead series that inherit the scaffold's intrinsic β₂/β₁-selectivity advantage (763.6–1000-fold achievable in optimized leads) [1][2]. The 2-ethoxy substituent provides an intermediate lipophilicity (estimated LogP ~1.5–1.6) that balances membrane permeability with aqueous solubility, positioning it between the more polar 2-methoxy and more lipophilic 2-propoxy analogs for systematic property-based lead optimization . Specification of single enantiomers (≥97% purity) is critical given the 8.5-fold potency differential between (S)- and (R)-configurations demonstrated in this scaffold class [1].

Biased GPCR Ligand Discovery Exploiting the 2-Amino-2-phenylethanol Scaffold's Capacity for β-Arrestin-Biased Agonism

Research groups investigating functional selectivity at the β₂-adrenoceptor can utilize 2-amino-2-(2-ethoxyphenyl)ethan-1-ol as a core scaffold for synthesizing and screening biased agonist candidates. The 2-amino-2-phenylethanol scaffold is uniquely capable of generating β-arrestin-biased agonists (as demonstrated by compounds L-2, L-4, and L-12), whereas the classical 2-amino-1-phenylethanol scaffold yields Gs-biased ligands such as salmeterol [1]. The ortho-ethoxy substituent offers an additional structural parameter to modulate the bias factor (ΔΔlog(τ/KA)) between G-protein and β-arrestin signaling pathways, enabling systematic structure-bias relationship studies that are not possible with the unsubstituted phenyl analog [1].

Key Intermediate for Patent-Protected Pharmaceutical Synthesis Pathways (Estrogen Receptor Modulators, MMP/TACE Inhibitors)

Process chemistry groups developing synthetic routes to aminoethoxybenzyl alcohol-derived pharmaceuticals can employ 2-amino-2-(2-ethoxyphenyl)ethan-1-ol as a building block for constructing benzylic halide intermediates that lead to indole-based estrogen receptor modulators (bazedoxifene class, US 5,998,402) or MMP/TACE inhibitors (US 5,929,097) [1][2]. The aminoethoxybenzyl alcohol scaffold is supported by multiple process patents (US 6,005,102; US 6,242,605; US 6,268,504; US 2008/0207898) that provide validated synthetic methodology [1]. The hydrochloride salt form's water solubility facilitates aqueous workup and salt-exchange steps during downstream synthetic transformations .

Chiral Auxiliary and Ligand Precursor for Asymmetric Catalysis

Synthetic organic chemistry laboratories developing enantioselective catalytic methodologies can utilize enantiopure 2-amino-2-(2-ethoxyphenyl)ethan-1-ol as a precursor for chiral ligands and auxiliaries. The compound's 2-ethoxyphenyl group is explicitly recognized in US 4,383,112 as a preferred substituted phenyl moiety for chiral amino-alcohol-transition metal complexes used in asymmetric synthesis [1]. Compared to the 2-methoxyphenyl analog, the 2-ethoxy substituent provides enhanced steric bulk and altered electronic properties at the metal coordination sphere, which can translate into improved enantioselectivity for specific substrate classes. The availability of both (R)- and (S)-enantiomers at ≥97–98% chemical purity from multiple suppliers enables systematic screening of both antipodes for matched/mismatched catalyst-substrate pairing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.